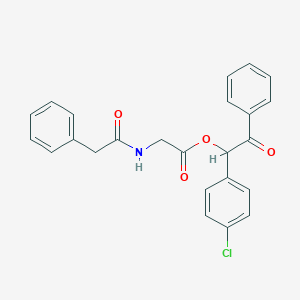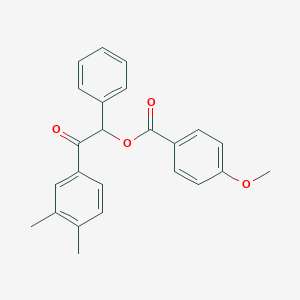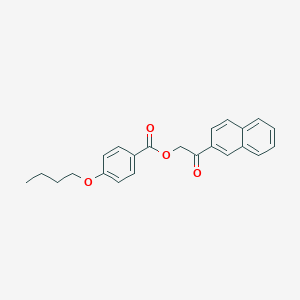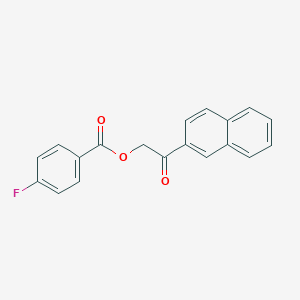
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is a complex organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a chlorophenyl group, a phenylacetyl group, and an amino acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate typically involves the reaction of 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol with various acids . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors and ion channels in the brain . The compound’s structure allows it to cross the blood-brain barrier, making it effective in targeting central nervous system disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(1H-triazol-1-yl)ethanol: A related compound with similar anticonvulsant properties.
4-Chlorophenyl-2-oxo-2-phenylethyl acetate: Shares structural similarities but differs in its biological activity.
Uniqueness
1-(4-chlorophenyl)-2-oxo-2-phenylethyl N-(phenylacetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H20ClNO4 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] 2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C24H20ClNO4/c25-20-13-11-19(12-14-20)24(23(29)18-9-5-2-6-10-18)30-22(28)16-26-21(27)15-17-7-3-1-4-8-17/h1-14,24H,15-16H2,(H,26,27) |
Clé InChI |
PXAODFNZADOIID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B338806.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-chlorobenzoate](/img/structure/B338807.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 3-bromobenzoate](/img/structure/B338808.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B338809.png)







